molecular formula C13H10O3 B6377522 2-Formyl-4-(2-hydroxyphenyl)phenol CAS No. 1111132-41-2

2-Formyl-4-(2-hydroxyphenyl)phenol

Cat. No.: B6377522
CAS No.: 1111132-41-2
M. Wt: 214.22 g/mol
InChI Key: RHZZZUFBDQJORR-UHFFFAOYSA-N
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Description

2-Formyl-4-(2-hydroxyphenyl)phenol is a chemical compound known for its unique physicochemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-(2-hydroxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-(2-hydroxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce alcohol derivatives .

Scientific Research Applications

2-Formyl-4-(2-hydroxyphenyl)phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(2-hydroxyphenyl)phenol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Formyl-4-(2-hydroxyphenyl)phenol can be compared with other similar compounds, such as:

    3-Formylphenylboronic Acid: This compound shares structural similarities and is used in similar applications.

    4-Formylphenylboronic Acid: Another structurally related compound with comparable properties and uses.

    2-(2′-Hydroxyphenyl)benzazole Derivatives: These compounds also exhibit intramolecular hydrogen bonding and are used in various chemical and biological applications.

The uniqueness of this compound lies in its specific structural features and the resulting physicochemical properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-8-10-7-9(5-6-12(10)15)11-3-1-2-4-13(11)16/h1-8,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZZZUFBDQJORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685029
Record name 2',4-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111132-41-2
Record name 2',4-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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